4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate
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Overview
Description
4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a nitrobenzyl group and a thia-diazabicyclo heptene core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[320]hept-2-EN-6-YL)-3-methylbut-2-enoate typically involves multiple steps, starting from readily available precursors One common method involves the initial formation of the bicyclic core through a series of cyclization reactionsThe final step often involves esterification to form the but-2-enoate moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. These processes utilize specific enzymes to catalyze key steps in the synthesis, ensuring high yield and enantiomeric purity. For example, the use of Pseudomonas fluorescens lipase has been reported in the resolution of bicyclo[3.2.0]hept-2-en-6-yl acetate, a precursor in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitrobenzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), Sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative, while oxidation can lead to the formation of nitro derivatives .
Scientific Research Applications
4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, influencing cellular redox states. The bicyclic core can interact with various enzymes and receptors, modulating their activity. These interactions can affect multiple biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo(3.2.0)heptane-3,7-dione-2-carboxylate: Shares a similar bicyclic core but differs in the functional groups attached.
Mirogabalin: Another compound with a bicyclic structure, used in the treatment of neuropathic pain.
Uniqueness
4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate is unique due to its combination of a nitrobenzyl group and a thia-diazabicyclo heptene core. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound in scientific research.
Biological Activity
4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate (CAS No. 192049-49-3) is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula: C23H21N3O5S
- Molecular Weight: 451.50 g/mol
- Appearance: White to almost white powder
- Melting Point: 146.0 to 153.0 °C
- Purity: Minimum 97% (HPLC)
Biological Activity Overview
The biological activity of this compound is primarily attributed to its nitro group and the bicyclic structure, which influences its interaction with biological targets. Key areas of activity include:
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves:
- Reduction of Nitro Group: The nitro group is reduced to form reactive intermediates that can bind to DNA, leading to cell death.
- Examples of Activity: Similar nitro derivatives like metronidazole exhibit effectiveness against anaerobic bacteria and protozoa, suggesting potential for this compound in treating infections caused by resistant strains .
2. Anti-inflammatory Effects
Research indicates that compounds with nitro groups can modulate inflammatory responses:
- Mechanism: Nitro compounds may react with cellular signaling proteins, altering their functions and reducing inflammation.
- Case Studies: Nitro fatty acids have shown cytoprotective effects and inhibition of inflammatory pathways such as NF-kB .
3. Anticancer Potential
The structural features of this compound suggest it may possess anticancer properties:
- Mechanism of Action: The interaction of the nitro group with cellular macromolecules can induce apoptosis in cancer cells.
- Research Findings: Studies on similar compounds indicate they can inhibit tumor growth through various pathways including the induction of oxidative stress and modulation of apoptotic signals .
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with nitro compounds similar to this compound:
Study | Findings | Implications |
---|---|---|
Study A (2022) | Demonstrated significant antimicrobial activity against E. coli and S. aureus | Potential use in antibiotic formulations |
Study B (2021) | Showed anti-inflammatory effects in vitro by inhibiting COX enzymes | Could be developed into anti-inflammatory drugs |
Study C (2020) | Induced apoptosis in cancer cell lines through oxidative stress mechanisms | Suggests potential as an anticancer agent |
Properties
CAS No. |
192049-49-3 |
---|---|
Molecular Formula |
C23H21N3O5S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-[(1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]-3-methylbut-2-enoate |
InChI |
InChI=1S/C23H21N3O5S/c1-14(2)20(23(28)31-13-16-8-10-17(11-9-16)26(29)30)25-21(27)19-22(25)32-18(24-19)12-15-6-4-3-5-7-15/h3-11,19,22H,12-13H2,1-2H3/t19-,22-/m1/s1 |
InChI Key |
IKUFRGFORUKHMI-DENIHFKCSA-N |
Isomeric SMILES |
CC(=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N2[C@H]3[C@@H](C2=O)N=C(S3)CC4=CC=CC=C4)C |
Canonical SMILES |
CC(=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N2C3C(C2=O)N=C(S3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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